![molecular formula C18H12N4 B12906466 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene CAS No. 226-65-3](/img/structure/B12906466.png)
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene is a complex organic compound characterized by its unique structure and chemical properties.
Vorbereitungsmethoden
The synthesis of 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene involves multiple steps, including cyclization and functional group transformations. The synthetic routes typically require specific reaction conditions such as controlled temperature, pressure, and the use of catalysts to facilitate the formation of the desired structure . Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.
Analyse Chemischer Reaktionen
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene has several scientific research applications:
Chemistry: It is used as a model compound for studying the properties of polycyclic aromatic hydrocarbons and their reactivity.
Biology: Research into its interactions with biological molecules can provide insights into its potential as a therapeutic agent.
Medicine: Its unique structure may offer potential for drug development, particularly in targeting specific molecular pathways.
Wirkmechanismus
The mechanism by which 1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene can be compared with other similar compounds, such as:
Polycyclic Aromatic Hydrocarbons (PAHs): These compounds share a similar polycyclic structure but may differ in the number and arrangement of rings.
Tetrazines: These compounds contain nitrogen atoms in their ring structures, similar to the tetrazapentacyclo framework.
Fullerenes: These carbon-based molecules have a polycyclic structure but form a spherical shape.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
226-65-3 |
|---|---|
Molekularformel |
C18H12N4 |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
1,2,12,13-tetrazapentacyclo[12.8.0.03,12.04,9.015,20]docosa-2,4,6,8,10,13,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4/c1-3-7-15-13(5-1)9-11-21-17(15)19-22-12-10-14-6-2-4-8-16(14)18(22)20-21/h1-12H |
InChI-Schlüssel |
DXDGZBNXRWSWEV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN4C=CC5=CC=CC=C5C4=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


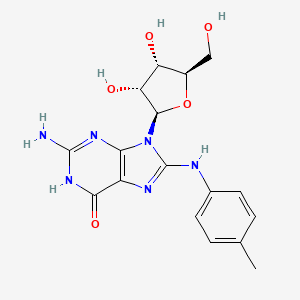
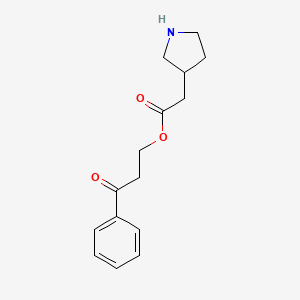
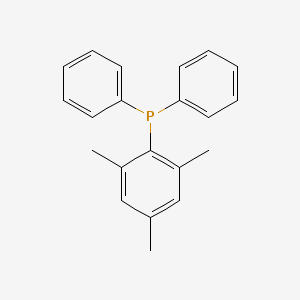

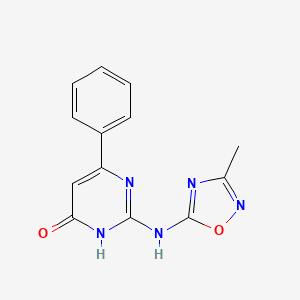
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)
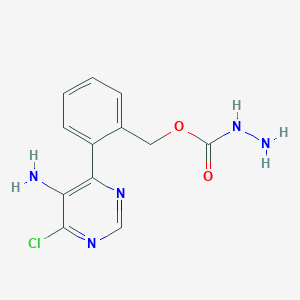
![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)
![2,2,2-Trifluoro-N-[2-(4-fluorophenyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12906440.png)

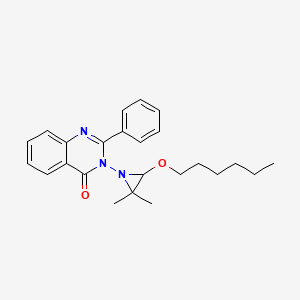
![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
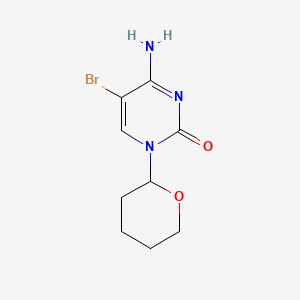
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
